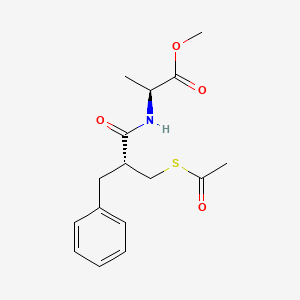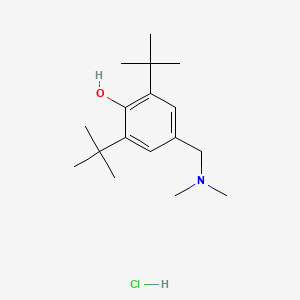
2,6-Di-tert-butyl-alpha-dimethylamino-p-cresol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-alpha-dimethylamino-p-cresol hydrochloride is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications, including the stabilization of lubricant oils and the preparation of rubber, synthetic resin, gasoline, and oil .
Preparation Methods
The synthesis of 2,6-Di-tert-butyl-alpha-dimethylamino-p-cresol hydrochloride typically involves the following steps:
Condensation Reaction: Phenol and 2,6-di-tert-butylphenol undergo a condensation reaction.
Reaction with Dimethylamine: The condensation product is then reacted with dimethylamine to form 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride form.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
2,6-Di-tert-butyl-alpha-dimethylamino-p-cresol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, although they are less common.
Substitution: The compound can undergo substitution reactions, particularly involving the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Di-tert-butyl-alpha-dimethylamino-p-cresol hydrochloride has several scientific research applications:
Chemistry: It is used as an antioxidant to stabilize various chemical compounds and prevent oxidation.
Biology: The compound’s antioxidant properties make it useful in biological studies to protect cells and tissues from oxidative damage.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative stress-related diseases.
Industry: It is widely used in the preparation of rubber, synthetic resin, gasoline, and oil, where it acts as a stabilizer
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to various molecules. The molecular targets include lipids, proteins, and nucleic acids, where it helps maintain their structural integrity and function .
Comparison with Similar Compounds
2,6-Di-tert-butyl-alpha-dimethylamino-p-cresol hydrochloride is similar to other phenolic antioxidants like butylated hydroxytoluene and butylated hydroxyanisole. it is unique due to its specific structure, which provides enhanced stability and effectiveness in certain applications . Similar compounds include:
- Butylated hydroxytoluene
- Butylated hydroxyanisole
- 2,6-Di-tert-butylphenol
This compound’s unique structure and properties make it a valuable addition to various scientific and industrial applications.
Properties
CAS No. |
892-75-1 |
|---|---|
Molecular Formula |
C17H30ClNO |
Molecular Weight |
299.9 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(dimethylamino)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C17H29NO.ClH/c1-16(2,3)13-9-12(11-18(7)8)10-14(15(13)19)17(4,5)6;/h9-10,19H,11H2,1-8H3;1H |
InChI Key |
XPUBCCUJVHXZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


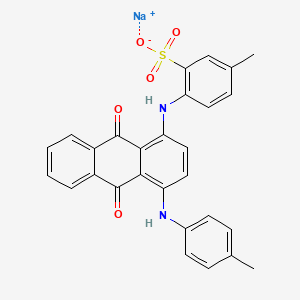
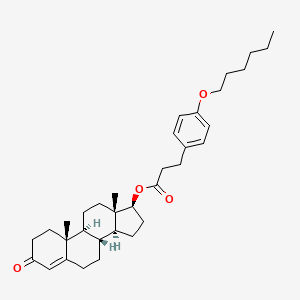
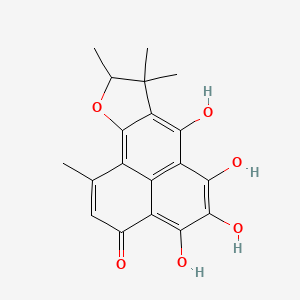
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
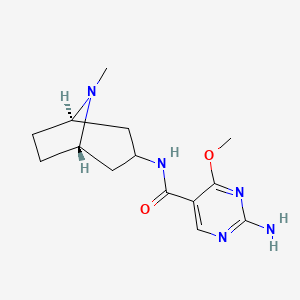
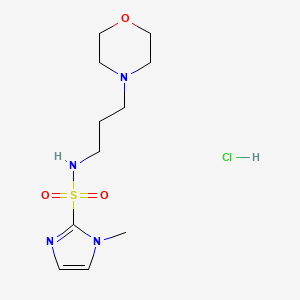
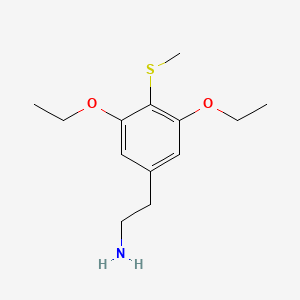

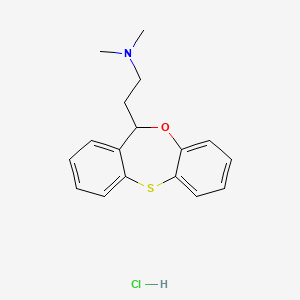


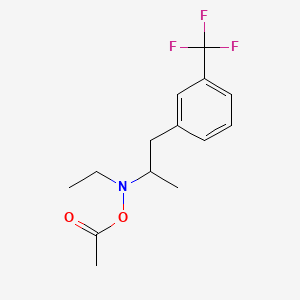
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
